Methyl 4-(1H-indazole-3-amido)benzoate is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds known for their biological activities, particularly in the field of cancer research and antimicrobial studies. The structure of this compound features a methyl ester group and an indazole moiety, which are significant for its reactivity and biological interactions.
This compound can be synthesized through various chemical reactions involving indazole derivatives and benzoic acid derivatives. The synthesis typically involves amide formation between an indazole derivative and a benzoate, utilizing coupling reagents to facilitate the reaction.
Methyl 4-(1H-indazole-3-amido)benzoate is classified as an indazole derivative. Indazoles are bicyclic compounds containing both a benzene ring and a five-membered diazole ring, which contribute to their diverse chemical properties and biological activities.
The synthesis of methyl 4-(1H-indazole-3-amido)benzoate can be achieved through several methods, primarily focusing on amide coupling reactions. A common approach involves the following steps:
The reactions are typically carried out under controlled temperature conditions (room temperature to 45°C) and monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.
Methyl 4-(1H-indazole-3-amido)benzoate has a specific molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 244.25 g/mol.
The compound's structure can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
Methyl 4-(1H-indazole-3-amido)benzoate can participate in several chemical reactions:
Reactions are typically performed under controlled conditions to optimize yields and minimize side products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are often employed for product analysis.
The mechanism of action for methyl 4-(1H-indazole-3-amido)benzoate primarily relates to its interaction with biological targets:
Data from molecular docking studies suggest that it interacts favorably with target proteins, indicating potential therapeutic efficacy.
Relevant data on its pKa values and logP indicate its lipophilicity, impacting its bioavailability in pharmacological applications.
Methyl 4-(1H-indazole-3-amido)benzoate has several scientific applications:
Methyl 4-(1H-indazole-3-amido)benzoate represents a strategically designed hybrid molecule that integrates two pharmacologically significant motifs: the 1H-indazole nucleus and the amido-benzoate functional group. This molecular architecture positions the compound at the intersection of several therapeutic development pathways, leveraging the established bioactivity profiles of its constituent moieties while enabling novel interactions with biological targets. The deliberate fusion of these components exemplifies contemporary approaches in rational drug design, where hybrid scaffolds are engineered to enhance target affinity, selectivity, and pharmacokinetic properties. The compound's structural complexity offers multiple sites for chemical modification, making it a versatile template for generating derivatives with tailored biological activities across therapeutic domains including oncology, metabolic disorders, and infectious diseases [5] [9].
The exploration of indazole derivatives in medicinal chemistry spans over a century, with significant acceleration occurring in recent decades. Indazole-containing compounds were initially identified through natural product isolation, with nigellicine and nigellidine being among the first indazole alkaloids characterized from Nigella sativa seeds in the late 20th century [7]. These discoveries provided the foundational understanding of indazole's bioactive potential and spurred synthetic efforts to develop more potent analogues. The transition from natural product inspiration to synthetic therapeutics culminated in several FDA-approved drugs:
Table 1: Clinically Approved Indazole-Based Therapeutics
Drug Name | Therapeutic Category | Primary Indication | Molecular Target |
---|---|---|---|
Pazopanib (2009) | Antineoplastic agent | Renal cell carcinoma | VEGFR/PDGFR/c-Kit tyrosine kinases |
Axitinib (2012) | Antineoplastic agent | Renal cell carcinoma | VEGFR1-3 tyrosine kinases |
Niraparib (2017) | Antineoplastic agent | Ovarian cancer | PARP-1/PARP-2 enzymes |
Entrectinib (2019) | Antineoplastic agent | NTRK fusion-positive solid tumors | TRK/ROS1/ALK tyrosine kinases |
Granisetron (1993) | Anti-emetic | Chemotherapy-induced nausea/vomiting | 5-HT3 serotonin receptor |
The clinical success of these agents validated the indazole scaffold as a privileged structure in drug discovery. Methyl 4-(1H-indazole-3-amido)benzoate emerges from this rich historical context, representing a next-generation approach where the indazole core is strategically hybridized with complementary pharmacophores to overcome limitations of earlier monofunctional agents [5] [7] [9]. The incorporation of the amido-benzoate moiety specifically addresses pharmacokinetic challenges observed in first-generation indazole drugs, particularly regarding solubility and metabolic stability.
The 1H-indazole moiety in methyl 4-(1H-indazole-3-amido)benzoate contributes critically to the molecule's drug-like properties through multiple mechanisms. Structurally, indazole exhibits tautomerism between 1H and 2H-forms, though the 1H-tautomer predominates in biological systems due to thermodynamic stability. This tautomeric flexibility enables versatile binding interactions with diverse biological targets. The bicyclic system provides planar rigidity that facilitates deep penetration into enzyme binding pockets, particularly kinase ATP-binding sites where the indazole nitrogen atoms form crucial hydrogen bonds with hinge region residues like Glu562 and Ala564 in FGFR1 [9].
The indazole ring system enables strategic substitutions that profoundly influence pharmacological activity:
Table 2: Impact of Indazole Substitution Patterns on Bioactivity
Substitution Position | Chemical Group | Biological Consequence | Example Application |
---|---|---|---|
C3-position | Amide linkages | Enhanced hydrogen bonding capacity | Kinase inhibitor scaffolds |
N1-position | Alkyl groups | Improved metabolic stability | Anticancer agents (e.g., niraparib) |
C5/C6 positions | Electron-withdrawing groups | Tuning of electronic properties | Antimicrobial agents |
Benzene ring fusion | Additional heterocycles | Increased target specificity | Dual kinase inhibitors |
The molecule's amide linkage at the C3 position exemplifies rational design, serving dual functions: acting as a hydrogen bond donor/acceptor and providing a spacer group that optimally positions the benzoate moiety for interactions with target proteins. This configuration mimics the binding mode observed in potent kinase inhibitors where the indazole core occupies the hinge region while extended substituents reach into hydrophobic pockets [5] [9]. Computational studies confirm that the indazole-benzoate hybrid maintains optimal spatial geometry for simultaneous interaction with multiple binding domains, a feature lacking in simpler indazole derivatives.
The amido-benzoate component of methyl 4-(1H-indazole-3-amido)benzoate significantly expands the pharmacological potential beyond what could be achieved with an indazole core alone. This hybrid architecture embodies the molecular hybridization strategy – combining pharmacophoric elements from distinct bioactive scaffolds to create synergies in target engagement and pharmacokinetic performance. The benzoate ester moiety introduces several advantageous properties:
The amide linkage (-CONH-) connecting the indazole and benzoate components plays equally crucial roles. It functions as a hydrogen bonding bridge that can form simultaneous interactions with both donor and acceptor residues on target proteins. This feature is particularly valuable in kinase inhibition, where the amide carbonyl often interacts with catalytic lysine residues while the amide N-H bonds with gatekeeper residues [6]. Additionally, the amide group provides structural rigidity that reduces the entropic penalty associated with target binding, potentially enhancing binding affinity by 1-2 orders of magnitude compared to more flexible linkers.
Table 3: Pharmacological Advantages of Hybrid Indazole-Benzoate Scaffolds
Pharmacological Property | Indazole Contribution | Amido-Benzoate Contribution | Synergistic Outcome |
---|---|---|---|
Target Binding Affinity | H-bond acceptance in hinge regions | π-π stacking with aromatic residues | Enhanced potency (lower IC50 values) |
Solubility | Moderate water solubility | Ester-mediated solubility enhancement | Improved oral bioavailability |
Metabolic Stability | Resistance to oxidative metabolism | Hydrolytic activation pathway | Tunable pharmacokinetic profiles |
Selectivity Profiles | Core target recognition | Steric modulation of binding pockets | Reduced off-target effects |
The strategic positioning of the amide linkage at the indazole C3 position is particularly significant. This location corresponds to the key interaction point in numerous indazole-based kinase inhibitors, suggesting that the benzoate extension in methyl 4-(1H-indazole-3-amido)benzoate could enable interactions with allosteric sites adjacent to the ATP-binding pocket. Molecular modeling studies of analogous compounds indicate that the benzoate moiety can occupy hydrophobic regions that are unexploited by conventional indazole-based drugs, potentially enabling activity against resistant mutations [3] [6]. Furthermore, the hydrolytic lability of the ester group creates opportunities for targeted drug delivery, as esterase activity varies significantly across tissues and disease states.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0